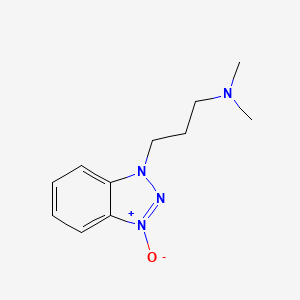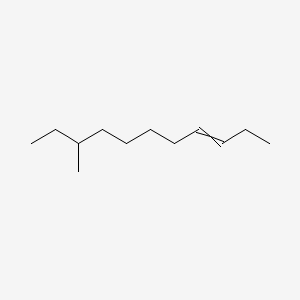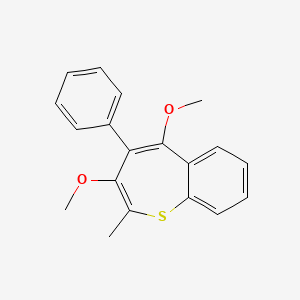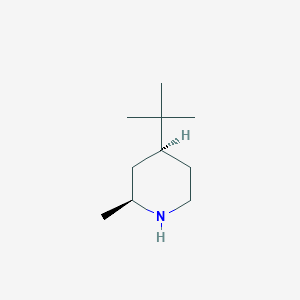
1H-Imidazole, 1-(1-chloro-9-phenyl-9H-xanthen-9-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 1-(1-chloro-9-phenyl-9H-xanthen-9-yl)- is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a chloro-substituted phenyl group attached to a xanthene moiety, which is further linked to the imidazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
The synthesis of 1H-Imidazole, 1-(1-chloro-9-phenyl-9H-xanthen-9-yl)- involves several steps, typically starting with the preparation of the xanthene derivative. The xanthene derivative is then chlorinated to introduce the chloro group. The final step involves the formation of the imidazole ring through cyclization reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as chromatography and recrystallization is also common to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
1H-Imidazole, 1-(1-chloro-9-phenyl-9H-xanthen-9-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Applications De Recherche Scientifique
1H-Imidazole, 1-(1-chloro-9-phenyl-9H-xanthen-9-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 1-(1-chloro-9-phenyl-9H-xanthen-9-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
1H-Imidazole, 1-(1-chloro-9-phenyl-9H-xanthen-9-yl)- can be compared with other similar compounds such as:
1-Phenylimidazole: Known for its use as an inhibitor of nitric-oxide synthase.
Triflumizole: A fungicide with a similar imidazole structure but different functional groups.
4-Phenyl-1H-Imidazole: Another phenyl-substituted imidazole with distinct chemical properties .
The uniqueness of 1H-Imidazole, 1-(1-chloro-9-phenyl-9H-xanthen-9-yl)- lies in its specific structural features and the presence of the xanthene moiety, which imparts unique chemical and biological properties .
Propriétés
Numéro CAS |
73029-46-6 |
|---|---|
Formule moléculaire |
C22H15ClN2O |
Poids moléculaire |
358.8 g/mol |
Nom IUPAC |
1-(1-chloro-9-phenylxanthen-9-yl)imidazole |
InChI |
InChI=1S/C22H15ClN2O/c23-18-10-6-12-20-21(18)22(25-14-13-24-15-25,16-7-2-1-3-8-16)17-9-4-5-11-19(17)26-20/h1-15H |
Clé InChI |
VHLONWJNTSRJPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=C2C(=CC=C4)Cl)N5C=CN=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 5-[(5-ethoxycarbonyl-4-ethyl-3-methyl-1H-pyrrol-2-yl)methyl]-3-ethyl-4-methyl-1H-pyrrole-2-carboxylate](/img/structure/B14456591.png)




![[Amino(2-chloroanilino)methylidene]propanedinitrile](/img/structure/B14456615.png)
![1-{2-[(2-Cyanoethyl)(icosanoyl)amino]ethyl}-1-methyl-2-nonadecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate](/img/structure/B14456617.png)


![2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile](/img/structure/B14456637.png)

